molecular formula C7H15IN2 B1652579 1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide CAS No. 14968-74-2

1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide

Cat. No.: B1652579
CAS No.: 14968-74-2
M. Wt: 254.11 g/mol
InChI Key: WPDLGBDMQXIVFN-UHFFFAOYSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide can be synthesized by reacting 1,4-diazabicyclo[2.2.2]octane with methyl iodide. The reaction typically takes place in a solvent such as chloroform. The process involves the following steps :

  • Dissolve 1,4-diazabicyclo[2.2.2]octane (2.8 g, 0.025 mol) in 100 mL of chloroform.
  • Add methyl iodide (2.86 g, 0.020 mol) to the solution.
  • The reaction is exothermic and should be carried out under controlled conditions to prevent any potential explosion.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for safety and efficiency, often involving automated systems to handle the exothermic nature of the reaction .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide involves its ability to act as a strong base and nucleophile. It can facilitate various chemical reactions by stabilizing transition states and intermediates. The compound’s molecular targets and pathways include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific methyl group, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to participate in various chemical reactions without the need for catalysts makes it particularly valuable in both research and industrial applications .

Properties

IUPAC Name

1-methyl-4-aza-1-azoniabicyclo[2.2.2]octane;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N2.HI/c1-9-5-2-8(3-6-9)4-7-9;/h2-7H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDLGBDMQXIVFN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]12CCN(CC1)CC2.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10439680
Record name 1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14968-74-2
Record name NSC159097
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159097
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide
Reactant of Route 2
1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide
Reactant of Route 3
1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide
Reactant of Route 4
1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide
Reactant of Route 5
1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide
Reactant of Route 6
1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide

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